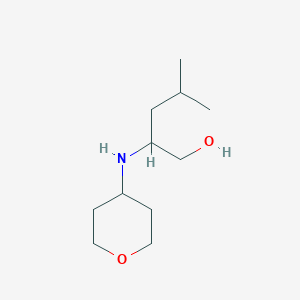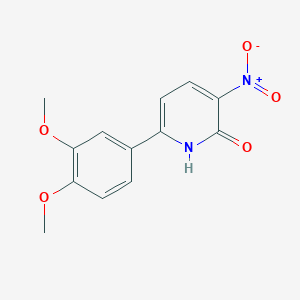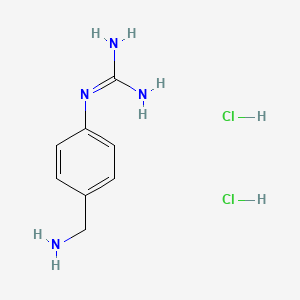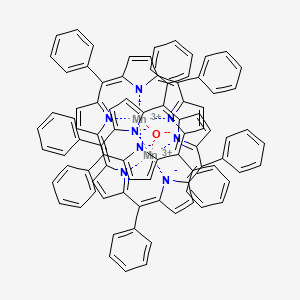
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide is a complex compound that belongs to the family of metalloporphyrins These compounds are characterized by a porphyrin ring, which is a large, aromatic, and planar structure that can coordinate with metal ions In this case, the central metal ion is manganese in the +3 oxidation state The porphyrin ring is substituted with four phenyl groups at the 5, 10, 15, and 20 positions, and the compound also includes oxygen in the 2- oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide typically involves the metallation of the corresponding porphyrin ligand. The porphyrin ligand, 5,10,15,20-tetraphenylporphyrin, is first synthesized through the condensation of pyrrole with benzaldehyde under acidic conditions. The resulting free-base porphyrin is then metallated with a manganese salt, such as manganese(III) acetate, in the presence of a suitable solvent like chloroform or dichloromethane .
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the redox properties of the manganese center and the electronic structure of the porphyrin ring .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, molecular oxygen, and organic peroxides.
Reduction Reactions: Reducing agents like sodium borohydride and hydrazine are used to reduce the manganese center.
Substitution Reactions: Ligand exchange reactions can occur with various nucleophiles, such as halides, thiolates, and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce manganese(IV) or manganese(V) species, while reduction reactions typically yield manganese(II) complexes. Substitution reactions result in the formation of new manganese-porphyrin derivatives with different ligands .
Scientific Research Applications
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide involves the redox cycling of the manganese center. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer reactions. The porphyrin ring stabilizes the manganese ion and facilitates its interaction with substrates. In biological systems, the compound can mimic the activity of natural enzymes by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .
Comparison with Similar Compounds
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: This compound is similar in structure but has benzoic acid groups instead of phenyl groups.
Iron(III) 5,10,15,20-tetraphenylporphyrin: This compound has iron as the central metal ion and is used in similar catalytic applications.
Cobalt(III) 5,10,15,20-tetraphenylporphyrin: This compound contains cobalt and is used in oxidation and reduction reactions.
Uniqueness
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide is unique due to its specific redox properties and the ability to mimic natural enzymes. Its versatility in catalysis and potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C88H56Mn2N8O |
|---|---|
Molecular Weight |
1351.3 g/mol |
IUPAC Name |
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2 |
InChI Key |
VFCYJZUPEHVVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


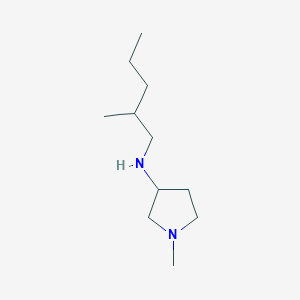
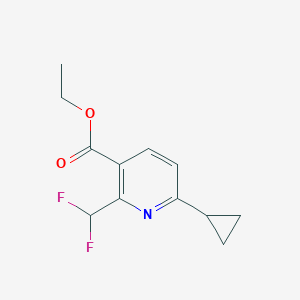

![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
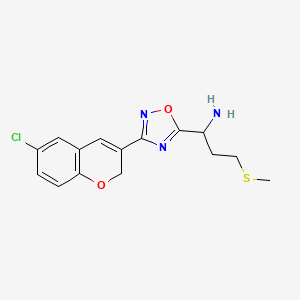
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
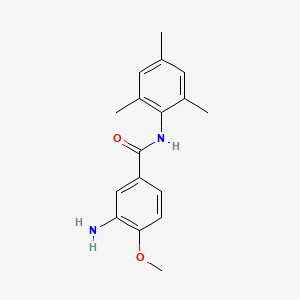
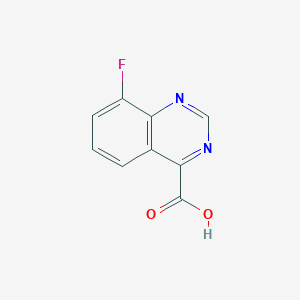
![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13006888.png)
